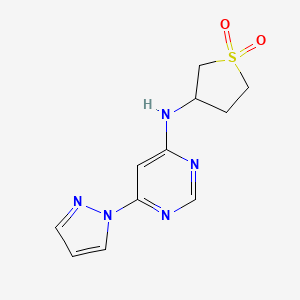![molecular formula C15H20N4S B12233618 1-Cyclopentyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B12233618.png)
1-Cyclopentyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclopentyl group, a thienopyrimidine core, and a piperazine ring, makes it a subject of interest for various scientific research fields.
Preparation Methods
The synthesis of 1-Cyclopentyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine involves several steps:
Cyclization of Thiophene Derivatives: The process begins with the cyclization of thiophene-2-carboxamides in the presence of formic acid to form thieno[2,3-d]pyrimidin-4-ones.
Formation of Piperazine Derivatives: The thieno[2,3-d]pyrimidin-4-ones are then reacted with piperazine derivatives under specific conditions to form the desired compound.
Industrial Production: Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-Cyclopentyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides.
Substitution: Substitution reactions involve replacing specific functional groups with others using reagents like potassium carbonate in ethanol.
The major products formed from these reactions include sulfoxides, reduced derivatives, and substituted thienopyrimidines .
Scientific Research Applications
1-Cyclopentyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting Mycobacterium tuberculosis, showing inhibitory activity against cytochrome bd oxidase.
Anticancer Research: Thienopyrimidine derivatives have been evaluated for their anticancer activity against various human cancer cell lines.
Biological Studies: The compound is used as a chemical probe to study the oxidative phosphorylation pathway in mycobacteria.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets:
Cytochrome bd Oxidase Inhibition: The compound inhibits cytochrome bd oxidase, disrupting the energy metabolism in Mycobacterium tuberculosis.
Pathway Involvement: It affects the oxidative phosphorylation pathway, leading to ATP depletion and reduced bacterial viability.
Comparison with Similar Compounds
1-Cyclopentyl-4-{thieno[2,3-d]pyrimidin-4-yl}piperazine can be compared with other similar compounds:
Thieno[3,2-d]pyrimidin-4-amines: These compounds also inhibit cytochrome bd oxidase but may have different potency and selectivity profiles.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives: These compounds are evaluated for their anti-tubercular activity and show significant inhibitory concentrations.
The uniqueness of this compound lies in its specific structural features and its potent inhibitory activity against cytochrome bd oxidase, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H20N4S |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-(4-cyclopentylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H20N4S/c1-2-4-12(3-1)18-6-8-19(9-7-18)14-13-5-10-20-15(13)17-11-16-14/h5,10-12H,1-4,6-9H2 |
InChI Key |
IAJHQKMAUYIXAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)C3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide](/img/structure/B12233549.png)

![3-Tert-butyl-1-[1-(pyridin-2-yl)azetidin-3-yl]urea](/img/structure/B12233559.png)
![4-[5-(4,6-Dimethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B12233561.png)
![4-Cyclopropyl-2-(methylsulfanyl)-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B12233573.png)
![4-(4,4-Difluoropiperidine-1-carbonyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12233574.png)
![3-{[(1-isopropyl-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B12233578.png)
![4-Methyl-2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B12233585.png)
![3-(Fluoromethyl)-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine](/img/structure/B12233594.png)

![2,2-Dimethyl-1-(3-{[(6-phenylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)propan-1-one](/img/structure/B12233599.png)

![4-(1-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperidine-3-carbonyl)morpholine](/img/structure/B12233614.png)
![2-({1-[(3-Cyanophenyl)methyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B12233616.png)
